2-Amino-4-(4-bromophenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Structural Significance of Hexahydroquinoline Scaffolds in Bioactive Compound Design
The hexahydroquinoline (HHQ) framework, characterized by a fused 1,4-dihydropyridine (1,4-DHP) and cyclohexanone ring system, provides a conformationally restricted platform for designing ligands with enhanced target specificity. X-ray crystallographic analyses of HHQ derivatives reveal critical structural motifs:
- Flattened boat conformation of the 1,4-DHP ring, which optimizes π-π stacking with aromatic residues in enzymatic active sites. In compound I (C₂₂H₂₇NO₄), the N1 atom deviates by 0.159 Å from the C2/C3/C9/C10 plane, while C4 exhibits a 0.341 Å displacement, creating a shallow curvature ideal for hydrophobic interactions.
- Envelope conformation of the cyclohexanone ring, which introduces torsional strain to stabilize transition-state analog binding. This is evidenced by the pseudoequatorial orientation of the carbonyl group in HHQ derivatives.
These features enable HHQ-based compounds to act as dual-purpose scaffolds:
Molecular docking studies demonstrate that the HHQ core adopts a binding pose in EGFR's active site similar to erlotinib, with the 1,4-DHP ring aligning parallel to the adenine-binding region. This spatial compatibility explains the submicromolar inhibitory concentrations observed for HHQ derivatives against EGFR^T790M^ and EGFR^L858R^ mutants.
Role of Bromophenyl and m-Tolyl Substituents in Molecular Targeting
The 4-bromophenyl and m-tolyl groups confer distinct electronic and steric properties that enhance target affinity:
4-Bromophenyl Substituent
- Halogen bonding : The bromine atom engages in X···π interactions with proximal tyrosine residues (e.g., Tyr766 in EGFR), contributing ~1.8 kcal/mol stabilization energy.
- Hydrophobic complementarity : The aryl ring occupies a lipophilic pocket adjacent to EGFR's Met793, with bromine's van der Waals radius (1.85 Å) optimally filling the subpocket.
m-Tolyl Group
- Steric guidance : The methyl substituent at the meta position induces a 15° rotation in the aryl ring, avoiding clashes with EGFR's Leu718 and favoring interactions with Leu844.
- Electron-donating effects : The methyl group increases electron density on the aryl ring, enhancing cation-π interactions with lysine residues (e.g., Lys721 in EGFR).
Comparative analyses of substituent effects reveal:
This data underscores the bromophenyl group's superiority in enhancing potency through dual halogen and hydrophobic interactions. The m-tolyl substituent provides a balance between steric occupancy and electronic modulation, avoiding the polar interactions that could reduce membrane permeability in methoxy-substituted analogs.
Properties
CAS No. |
351166-35-3 |
|---|---|
Molecular Formula |
C23H20BrN3O |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-1-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20BrN3O/c1-14-4-2-5-17(12-14)27-19-6-3-7-20(28)22(19)21(18(13-25)23(27)26)15-8-10-16(24)11-9-15/h2,4-5,8-12,21H,3,6-7,26H2,1H3 |
InChI Key |
UZCGFIGHJJYYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential therapeutic applications due to its biological activity. Similar compounds have shown promise in the following areas:
- Antitumor Activity : Research indicates that derivatives of hexahydroquinoline can exhibit antitumor properties. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The hexahydroquinoline derivatives have been noted for their anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation.
- Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial activity against various pathogens, contributing to the development of new antibiotics.
Structure-Activity Relationship Studies
The molecular structure of 2-amino-4-(4-bromophenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile allows for extensive structure-activity relationship (SAR) studies. Understanding how modifications to the chemical structure influence biological activity is crucial for drug design.
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position | Enhances binding affinity to target receptors |
| Variation in the aromatic ring | Alters lipophilicity and bioavailability |
Crystal Structure Analysis
Crystal structure studies provide insights into the compound's molecular conformation and interactions. For example, detailed crystallographic data reveal hydrogen bonding patterns that are critical for understanding its biological interactions.
Case Studies
Several case studies highlight the applications of this compound:
- Antitumor Activity Study : In vitro assays demonstrated that derivatives of this compound inhibited the growth of certain cancer cell lines by inducing apoptosis. The study emphasized the importance of the bromophenyl group in enhancing cytotoxicity.
- Anti-inflammatory Mechanism Investigation : A study explored the anti-inflammatory mechanisms of related compounds through in vivo models. Results indicated a significant reduction in inflammatory markers when treated with hexahydroquinoline derivatives.
- Antimicrobial Efficacy Evaluation : Research assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, suggesting potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
The following sections compare the target compound with structurally analogous derivatives, focusing on synthesis, structural features, physicochemical properties, and biological relevance.
Structural Modifications and Substituent Effects
Key structural variations among hexahydroquinoline derivatives are summarized in Table 1:
Key Observations :
- Aryl vs. Heteroaryl : Thiophene or benzodioxole substituents () introduce π-π stacking capabilities or hydrogen-bonding sites, influencing solubility and crystal packing.
- Sulfur vs. Oxygen : Methylsulfanyl groups () enhance lipophilicity compared to oxygenated substituents, which may impact bioavailability.
Key Observations :
- Catalytic systems like IRMOF-3/GO/CuFe₂O₄ enhance reaction rates and yields compared to traditional methods (e.g., ethanol reflux in ).
- Catalyst amounts as low as 0.003 g are effective for bromophenyl derivatives, suggesting cost-efficient scalability .
Crystallographic and Physicochemical Properties
Crystal structures of related compounds reveal hydrogen-bonding patterns and packing efficiencies:
- Target Compound: No direct crystallographic data is provided, but analogs (e.g., ) form N–H···N hydrogen-bonded dimers, stabilizing the crystal lattice.
- Chlorophenyl Derivative (): Exhibits a monoclinic P2₁/c space group with a distorted boat conformation for the hexahydroquinoline ring.
- Methylsulfanyl Derivative () : Likely experiences weaker C–H···S interactions compared to stronger N–H···N bonds in halogenated analogs.
Melting Points :
- Bromophenyl derivatives generally have higher melting points (>230°C) due to stronger intermolecular forces compared to methylsulfanyl or thiophene-substituted compounds .
Biological Activity
The compound 2-Amino-4-(4-bromophenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a hexahydroquinoline framework and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structural information.
Structural Characteristics
The molecular formula of the compound is . The structure includes:
- Hexahydroquinoline core : A bicyclic structure known for its pharmacological properties.
- Bromophenyl group : Enhances lipophilicity and may contribute to biological interactions.
- Carbonitrile functionality : Potentially involved in various biological mechanisms.
Anticancer Properties
Research has indicated that derivatives of hexahydroquinoline compounds exhibit notable anticancer activity. For example, studies have shown that certain quinoline derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Sirtuins : Some compounds have been found to inhibit sirtuin proteins, which are implicated in cancer progression .
- Cell Line Studies : In vitro studies have demonstrated significant anti-proliferative effects against various cancer cell lines, including MCF-7 and T47D breast cancer cells .
Antimicrobial Activity
Compounds similar to 2-amino-4-(4-bromophenyl)-5-oxo-1-(m-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have also been evaluated for their antimicrobial properties. Research indicates:
- Broad-spectrum activity against bacteria and fungi.
- Mechanisms of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through its ability to inhibit nitric oxide production in various cellular models. Notable findings include:
- Inhibition of iNOS and COX-2 : These pathways are crucial in inflammatory responses and pain signaling .
- Quantitative Structure–Activity Relationship (QSAR) studies suggest that specific structural features correlate with anti-inflammatory potency .
Comparison of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of Sirtuins | |
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of iNOS and COX-2 |
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of similar quinoline derivatives against four different cancer cell lines. Results indicated that several compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-amino-4-(4-bromophenyl)-5-oxo-hexahydroquinoline derivatives, and how can reaction conditions be optimized?
- Methodology : Use a multi-component Hantzsch-like cyclocondensation reaction with substituted aryl aldehydes (e.g., 4-bromobenzaldehyde), β-ketoesters, and ammonium acetate in ethanol under reflux (70–80°C). Monitor reaction progress via TLC and optimize solvent systems (e.g., ethanol vs. acetic acid) to improve yields (70–85%) .
- Key parameters : Adjust molar ratios (1:1:1.2 for aldehyde/β-ketoester/ammonium acetate) and reaction time (6–12 hours) to minimize side products like dimerized intermediates.
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- Single-crystal X-ray diffraction (XRD) : Resolve the chair/sofa conformation of the hexahydroquinoline core and confirm substituent positions (e.g., 4-bromophenyl vs. m-tolyl groups). Use software like SHELX for refinement .
- NMR/FT-IR : Assign peaks for NH (δ 6.2–6.8 ppm in H NMR), C≡N (2200–2250 cm), and ketone (C=O at 1680–1720 cm) .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
- Methodology :
- Antimicrobial assays : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to reference drugs (e.g., ampicillin) .
- Antioxidant tests : Employ DPPH radical scavenging assays at concentrations of 10–100 μM .
- Data interpretation : Correlate substituent effects (e.g., bromophenyl’s electron-withdrawing nature) with bioactivity trends.
Advanced Research Questions
Q. How do conformational dynamics of the hexahydroquinoline ring influence intermolecular interactions and crystallographic packing?
- Methodology : Analyze XRD-derived torsion angles (e.g., C8–C9–C11–N2 = −177.03° vs. C10–C9–C11–O1 = −179.21°) to identify steric hindrance or hydrogen-bonding networks (N–H⋯N/O) .
- Advanced tools : Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., Br⋯π interactions from the 4-bromophenyl group) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns vs. XRD results) be resolved for structurally similar analogs?
- Case study : If H NMR suggests equatorial NH positioning but XRD shows axial orientation, perform variable-temperature NMR to assess dynamic flipping. Compare with DFT-optimized geometries (B3LYP/6-31G**) .
- Resolution : Use NOESY to detect through-space correlations between NH and adjacent protons .
Q. What experimental designs are appropriate for studying this compound’s environmental fate and ecotoxicological impacts?
- Phase 1 : Determine log (octanol-water partition coefficient) via shake-flask method.
- Phase 2 : Simulate biodegradation (OECD 301F test) and photolysis (UV-Vis irradiation).
- Phase 3 : Use Daphnia magna acute toxicity assays (EC calculations).
Q. What mechanistic hypotheses explain this compound’s enzyme inhibition potential (e.g., carbonic anhydrase or HDAC)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
